Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-thio-β-D-Glucose is an analog of β-D-glucose in which sulfur replaces the hydroxyl group at the one position. The thiol group allows diverse chemical reactions, including click chemistry and polymerization. 1-thio-β-D-Glucose can be labeled with technetium-99m for analytical and diagnostic procedures. It can also be used as a substrate for glucose oxidase, which leads to the production of 1-thio-β-D-gluconic acid.
Mechanism of Action
Target of Action
It’s known that this compound is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles .
Mode of Action
1-Thio-beta-D-glucose sodium salt is an analog of beta-D-glucose where sulfur replaces the hydroxyl group at the one position . This modification allows the compound to form a hydrophilic self-assembled monolayer with metal, which stabilizes the lipid bilayer and protects proteins from denaturation .
Biochemical Pathways
It’s known that the compound can be used as a substrate for glucose oxidase, leading to the production of 1-thio-beta-d-gluconic acid .
Pharmacokinetics
Its solubility in water (50 mg/ml) and dmso (10 mg/ml) suggests that it may have good bioavailability .
Result of Action
It’s known that the compound can be labeled with technetium-99m for analytical and diagnostic procedures .
Action Environment
It’s known that the compound decomposes on heating at 130 °c , suggesting that temperature could be a significant environmental factor affecting its stability.
Properties
CAS No. |
10593-29-0 |
---|---|
Molecular Formula |
C6H12NaO5S |
Molecular Weight |
219.21 g/mol |
IUPAC Name |
sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3-,4+,5-,6+;/m1./s1 |
InChI Key |
BHHKGFGJKMSQDZ-WNFIKIDCSA-N |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na] |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O.[Na] |
Appearance |
Assay:≥95%A crystalline solid |
10593-29-0 | |
Synonyms |
1-thio-beta-D-glucose 1-thioglucose 1-thioglucose, (D)-isomer 1-thioglucose, sodium salt beta-D-thioglucose sodium thioglucse |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.